3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a bromophenyl group, a pyridinyl group, and a pyrazole carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Coupling with pyridine: The pyridinyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using hydrogenation or metal hydrides.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl and pyridinyl groups can facilitate binding to specific sites, while the pyrazole ring can participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
- 3-(2-fluorophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
- 3-(2-methylphenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Uniqueness
The presence of the bromine atom in 3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid imparts unique reactivity and binding properties compared to its analogs with different substituents. This can influence its chemical behavior and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
3-(2-bromophenyl)-1-pyridin-4-ylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O2/c16-13-4-2-1-3-11(13)14-12(15(20)21)9-19(18-14)10-5-7-17-8-6-10/h1-9H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJQPTZVPKDCOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C=C2C(=O)O)C3=CC=NC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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